molecular formula C25H20FN3O3S2 B2472330 N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-72-9

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2472330
CAS No.: 941980-72-9
M. Wt: 493.57
InChI Key: DSKICMWUIKIPRZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic small molecule of significant interest in oncological research and kinase inhibition studies . Its molecular architecture, featuring a thiazole core linked through thioether and acetamide bridges to fluorophenyl and phenoxyphenyl groups, is characteristic of compounds designed to modulate protein kinase activity. This structural class is frequently investigated for its potential to selectively target and inhibit key signaling pathways that drive cellular proliferation and survival in cancers . The compound's specific research value lies in its role as a chemical probe for exploring the structure-activity relationships (SAR) of kinase inhibitors, helping to elucidate the binding interactions and selectivity profiles crucial for drug discovery. Researchers utilize this molecule to investigate its mechanism of action, which is hypothesized to involve ATP-competitive inhibition at the catalytic site of specific receptor tyrosine kinases , thereby disrupting downstream pro-survival signals. Its application extends to in vitro biochemical assays and cell-based studies aimed at validating novel therapeutic targets and developing next-generation targeted anticancer agents.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S2/c26-17-6-8-18(9-7-17)28-24(31)16-34-25-29-20(15-33-25)14-23(30)27-19-10-12-22(13-11-19)32-21-4-2-1-3-5-21/h1-13,15H,14,16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKICMWUIKIPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties. The presence of an acetamide functional group contributes to its solubility and bioavailability. The molecular formula is C19H18F1N3O2SC_{19}H_{18}F_{1}N_{3}O_{2}S.

1. Inhibition of Acetylcholinesterase (AChE)

One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognition. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease.

  • Case Study : A study reported that derivatives containing thiazole exhibited significant AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer's disease management .

2. Anticancer Activity

The compound's thiazole structure has been linked to anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Research Findings : In vitro studies have shown that thiazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines .

3. Antimalarial Activity

Recent studies have explored the antimalarial potential of compounds related to thiazole derivatives. These compounds were tested against Plasmodium falciparum, with promising results indicating their capability to inhibit the parasite's growth effectively.

  • Findings : A structure-activity relationship (SAR) analysis revealed that specific modifications to the phenyl groups adjacent to the thiazole ring improved antimalarial activity while maintaining low cytotoxicity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiazole ring.
  • Introduction of the acetamide group.
  • Coupling reactions to attach phenoxy and fluorophenyl groups.

These steps often require careful optimization to maximize yield and purity.

Data Summary Table

Biological ActivityMechanismIC50 Value (µM)References
AChE InhibitionCompetitive inhibition2.7
Anticancer ActivityInduction of apoptosisVaries by cell line
Antimalarial ActivityInhibition of parasite growthVaries

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Aryl Substituents

The following compounds share the thiazole-acetamide backbone but differ in substituent groups (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity (if reported) Source
Target Compound (N-(4-fluorophenyl)-[...]acetamide) 481.54* 4-Fluorophenyl, 4-phenoxyphenyl N/A Not specified
2-((4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 4-Methoxyphenylpiperazine, p-tolyl 289–290 MMP inhibition (anti-inflammatory)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 408.52 4-Methoxyphenyl, phenylpiperazine 281–282 MMP inhibition
IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) 522.62 4-Fluorophenyl, benzothiazole N/A Wnt pathway inhibition
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 410.44 2,6-Difluorobenzyl, pivalamide N/A Not specified

*Calculated molecular weight based on IUPAC name.

Key Observations :

  • Biological Relevance : While the target compound’s activity is unspecified, structurally similar compounds exhibit roles in inflammation (MMP inhibitors) and signaling pathways (Wnt inhibitors), suggesting possible overlapping targets .

Thioether-Linked Thiazole Derivatives

Thioether bonds in the thiazole ring are critical for stability and electronic interactions. Comparisons include:

Table 2: Thioether-Containing Analogues

Compound Name Thioether Position Adjacent Functional Groups Synthesis Yield (%) Reference
Target Compound C2 of thiazole Acetamide (fluorophenyl), keto-amide N/A
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) C2 of thiazole Coumarin, dichlorophenyl 64
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate C5 of thiazole Benzo[d]thiazole, triazole 72

Key Observations :

  • The target compound’s thioether at C2 aligns with and derivatives, which are optimized for hydrogen bonding and π-π stacking .
  • Coumarin () and triazole () substituents introduce fluorescence or metal-binding capabilities, absent in the target compound.

Fluorophenyl-Containing Analogues

Fluorine atoms are common in drug design for metabolic stability. Notable examples:

Table 3: Fluorophenyl Derivatives

Compound Name Fluorophenyl Position Partner Functional Group Molecular Weight Source
Target Compound 4-Fluorophenyl 4-Phenoxyphenyl, thioacetamide 481.54
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 4-Fluorophenethyl Chlorophenylimino, thiazolidinone 484.01
N-(4-ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide 4-Fluorophenyl Pyrazole, hydrazino 461.50

Key Observations :

  • The target compound’s 4-fluorophenyl and 4-phenoxyphenyl groups create a planar, hydrophobic region distinct from the pyrazole or thiazolidinone motifs in and .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically including:

  • Thiazole ring formation : Achieved via cyclization of precursors under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Acylation reactions : Introduction of the acetamide group using coupling agents (e.g., EDCI/HOBt) and catalysts like triethylamine.
  • Thioether linkage : Requires controlled pH and temperature to prevent oxidation. Key conditions: Anhydrous solvents, inert atmosphere (N₂/Ar), and reaction monitoring via TLC.
StepSolventCatalystTemperatureYield Optimization Strategy
CyclizationDMFNone80–100°CSlow addition of reactants
AcylationDCMTriethylamine0–25°CExcess acyl chloride
Thioether formationMeOHNaOHRTpH control (7–8)

Q. Which spectroscopic techniques are essential for structural confirmation, and what key features do they identify?

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.1–7.8 ppm for fluorophenyl), thiazole carbons (δ 160–170 ppm), and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 482.12).
  • IR Spectroscopy : Identifies C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%.

Q. What are common side products, and how can they be minimized?

  • Hydrolysis byproducts : Prevented by using anhydrous solvents and inert gas.
  • Oxidation of thioether : Mitigated by avoiding strong oxidizers and using antioxidants (e.g., BHT).
  • Incomplete acylation : Addressed via excess acylating agents and extended reaction times.

Advanced Questions

Q. How can researchers reconcile contradictory data on synthetic yields when varying solvents or catalysts?

  • Design of Experiments (DOE) : Systematic variation of solvents (polar vs. nonpolar) and catalysts (e.g., triethylamine vs. pyridine) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps. Example contradiction: DMF improves cyclization but complicates purification. Alternative solvents (e.g., THF) may reduce yield but enhance purity.

Q. What computational strategies are recommended to study interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase domains.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with activity using descriptors like logP and polar surface area.

Q. How does the 4-fluorophenyl group influence pharmacokinetic properties?

  • Lipophilicity : Fluorine enhances membrane permeability (logP increase by ~0.5 units vs. non-fluorinated analogs).
  • Metabolic Stability : Reduces CYP450-mediated oxidation due to electron-withdrawing effects. Comparative
AnaloglogPt₁/₂ (Liver Microsomes)
4-Fluorophenyl3.245 min
Phenyl2.722 min

Q. What experimental approaches can elucidate the mechanism of action in inflammation or cancer pathways?

  • Biochemical Assays : Measure inhibition of COX-2 (ELISA) or kinase activity (ATPase assays).
  • Gene Knockdown Models : siRNA silencing of target genes (e.g., NF-κB) to assess compound dependency.
  • Metabolomic Profiling : LC-MS/MS to track changes in prostaglandin or ATP levels.

Q. How can reaction pathways be validated for thioether and oxadiazole moieties under varying pH?

  • pH-Dependent Stability Studies : Use buffers (pH 3–10) to monitor degradation via HPLC.
  • Isotopic Labeling : ³⁵S-labeled thioether to trace sulfur oxidation pathways.
  • DFT Calculations : Predict reactive intermediates (e.g., sulfoxide formation) using Gaussian.

Q. What strategies improve selectivity for biological targets over structurally similar off-targets?

  • Fragment-Based Drug Design : Replace thiazole with pyridazine to alter steric bulk.
  • Proteomic Profiling : Use affinity chromatography to identify binding partners.
  • Crystallography : Resolve co-crystal structures to guide rational modifications.

Q. How can researchers address discrepancies in reported biological activity across cell lines?

  • Panel Testing : Screen against diverse cell lines (e.g., MCF-7, HeLa, A549) with standardized protocols.
  • Microenvironment Mimicry : Use 3D spheroids or hypoxia chambers to replicate in vivo conditions.
  • Transcriptomic Analysis : RNA-seq to identify cell-specific signaling pathways affected.

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